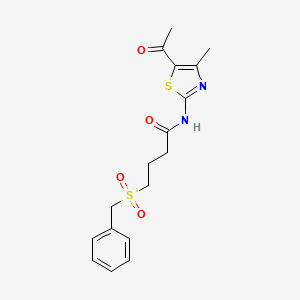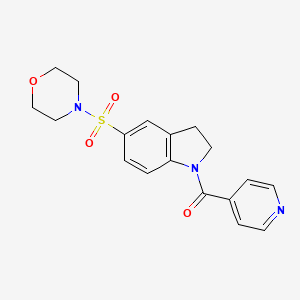
4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of boronic acid pinacol ester . Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Chemical Reactions Analysis
Boronic acid pinacol esters are known to participate in various chemical reactions. For example, they have been used in the Suzuki–Miyaura coupling of various aryl iodides . They have also been involved in catalytic protodeboronation, a process that involves the removal of the boron moiety .Mécanisme D'action
Target of Action
Boronic esters, such as this compound, are generally known to be valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, undergoes protodeboronation . Protodeboronation is a process where the boron moiety is removed from the molecule. . The protodeboronation process is a radical approach, which means it involves the movement of single electrons.
Biochemical Pathways
The protodeboronation process can be paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis.
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound, as it could be rapidly metabolized in the body.
Result of Action
The protodeboronation process and subsequent transformations can lead to the creation of new compounds with potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of phenylboronic pinacol esters . At physiological pH, the rate of reaction is considerably accelerated . Therefore, the environment within the body can significantly impact the stability and action of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is its high potency and selectivity for 15-lipoxygenases, making it a useful tool for studying the role of these enzymes in various disease models. However, one limitation is that it may not be effective in all types of inflammatory diseases, as there are other pathways involved in the production of inflammatory mediators.
Orientations Futures
Further research is needed to fully understand the potential of 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester as a therapeutic agent. One future direction could be to investigate its efficacy in various disease models, as well as its potential for combination therapy with other anti-inflammatory agents. Additionally, further optimization of the synthesis method could lead to improved yields and purity of the compound.
Méthodes De Synthèse
The synthesis of 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves the reaction of 4-(bromomethyl)-3-fluorophenylboronic acid with pinacol and subsequent treatment with isopropylamine. This method has been optimized to yield high purity and high yields of the desired product.
Applications De Recherche Scientifique
4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester has been studied extensively for its potential as a therapeutic agent. It has been shown to inhibit the activity of a specific class of enzymes called 15-lipoxygenases, which are involved in the production of inflammatory mediators. This makes this compound a promising candidate for the treatment of various inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease.
Safety and Hazards
While specific safety and hazard information for “4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXKIBFCXNXZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2785153.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)


![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
